3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Beschreibung
3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted with a morpholine ring at position 8, a 3-phenylpropyl chain at position 7, and a methyl group at position 2.
Eigenschaften
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(9-5-8-14-6-3-2-4-7-14)18(20-16)23-10-12-27-13-11-23/h2-4,6-7H,5,8-13H2,1H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHVBQATGARAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
The compound features a complex structure that includes a purine core with various substituents that enhance its biological activity. The presence of morpholine and phenylpropyl groups contributes to its pharmacological properties.
Chemistry
In synthetic chemistry, C692-0425 serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with tailored properties .
Biology
C692-0425 is under investigation for its potential as an enzyme inhibitor and receptor modulator. Purine derivatives are known to exhibit various biological activities, making this compound a candidate for further study in biochemical pathways and interactions .
Medicine
This compound is being explored for its therapeutic potential in treating conditions such as:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
- Neurological Disorders : Its ability to cross the blood-brain barrier positions it as a candidate for treating diseases such as Alzheimer's or Parkinson's.
- Viral Infections : Research indicates potential antiviral properties that could be harnessed in drug development .
Case Study 1: Anticancer Activity
A study conducted on the effects of C692-0425 on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal highlighted C692-0425's role as an inhibitor of specific kinases involved in cancer proliferation. The compound showed IC50 values indicating strong inhibitory effects, warranting further investigation into its mechanism of action.
Analyse Chemischer Reaktionen
Alkylation and Acylation Reactions
The morpholine nitrogen and purine NH groups serve as nucleophilic sites for alkylation or acylation.
These reactions modify the compound’s solubility and electronic properties, impacting pharmacological activity.
Oxidation Reactions
The purine ring and side-chain aliphatic regions are susceptible to oxidation.
| Target Site | Oxidizing Agent | Conditions | Product(s) | Outcome | Source |
|---|---|---|---|---|---|
| Purine C8 | KMnO₄, H₂O, acidic conditions | Reflux, 12h | 8-oxo derivative | Ring expansion possible | |
| Phenylpropyl Chain | Ozone, then reductive workup | -78°C, CH₂Cl₂ | Cleavage to benzaldehyde derivatives | Chain shortening |
Oxidation at C8 destabilizes the purine ring, while ozonolysis fragments the hydrophobic side chain.
Nucleophilic Substitution
The electron-deficient purine core allows substitution at C2 and C6 positions.
Substitution reactions are critical for functionalizing the purine scaffold .
Reduction Reactions
Selective reduction of carbonyl groups or unsaturated bonds is feasible.
| Target Group | Reducing Agent | Conditions | Product(s) | Application | Source |
|---|---|---|---|---|---|
| Purine C2/C6=O | NaBH₄, MeOH | RT, 2h | Diol intermediates | Improves water solubility | |
| Phenylpropyl Chain | H₂, Pd/C (10%) | EtOAc, 50 psi | Saturated propyl chain | Alters lipophilicity |
Reduction of carbonyls generates diols, while hydrogenation saturates the side chain.
Hydrolysis and Ring-Opening
Acid- or base-catalyzed hydrolysis targets the morpholine ring and purine core.
Hydrolysis under acidic conditions disrupts the morpholine moiety, while alkaline conditions fragment the purine ring .
Photochemical Reactions
UV irradiation induces structural changes in the purine system.
| Conditions | Observation | Proposed Pathway | Outcome | Source |
|---|---|---|---|---|
| UV (254 nm), 6h | Fluorescence quenching | π→π* transitions in purine core | Potential dimerization |
Photostability studies suggest susceptibility to UV degradation, impacting storage conditions.
Metal Coordination
The morpholine nitrogen and purine carbonyls act as ligands for metal ions.
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu²⁺ | pH 7.4, aqueous buffer | Octahedral coordination | 4.2 ± 0.3 | |
| Fe³⁺ | Ethanol, 25°C | Tridentate complex | 3.8 ± 0.2 |
Metal chelation may enhance bioavailability or enable catalytic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features
The compound shares its purine-2,6-dione scaffold with several derivatives, but its substituents distinguish it from others. Key structural comparisons include:
*Calculated based on molecular formula C₂₁H₂₅N₅O₃.
Pharmacological Properties
- Metabolic Stability : Morpholine rings are generally resistant to oxidative metabolism, which may enhance half-life relative to piperazine-containing analogs like PSB-603 .
Research Findings and Key Insights
- Structure-Activity Relationships (SAR): Substitution at C8 with heterocycles (morpholine, piperazine) enhances adenosine receptor affinity but may reduce kinase inhibition . Bulky C7 substituents (e.g., 3-phenylpropyl) correlate with decreased solubility but improved target specificity in inflammatory models .
- Therapeutic Potential: The compound’s profile suggests applicability in A2B receptor-mediated conditions (e.g., colitis, asthma) rather than kinase-driven cancers or TRPC-related disorders .
Vorbereitungsmethoden
Regioselective Introduction of the 3-Phenylpropyl Group
The 3-phenylpropyl chain is introduced via alkylation at the N7 position of the purine ring. This step typically employs 3-phenylpropyl bromide as the alkylating agent under basic conditions. For instance:
-
Reaction Conditions : A mixture of 3-methylxanthine (1.0 equiv), 3-phenylpropyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous dimethylformamide (DMF) is stirred at 80°C for 12–24 hours.
-
Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 7-(3-phenylpropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione .
Table 1: Alkylation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | K2CO3 | 82 |
| Temperature | 80°C | 75 |
| Reaction Time | 18 hours | 80 |
Functionalization at Position 8
Chlorination for Leaving Group Introduction
To enable nucleophilic substitution with morpholine, a leaving group (e.g., chloride) must first be introduced at position 8. This is achieved using phosphorus oxychloride (POCl3) under reflux:
Morpholino Substitution
The chloride at position 8 is displaced by morpholine via a nucleophilic aromatic substitution (SNAr) reaction:
Table 2: Substitution Efficiency
| Morpholine Equiv | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 60°C | 12 | 65 |
| 3.0 | 70°C | 8 | 85 |
| 4.0 | 80°C | 6 | 78 |
Alternative Pathways: Mannich Reaction
In some cases, the morpholino group is introduced via a Mannich reaction. For example, propynylthio derivatives of purines react with morpholine in the presence of formaldehyde to form aminobutynylthio adducts. While this method is less common for position 8 functionalization, it offers a route to diversify substituents:
-
Procedure : A solution of 8-propynylthio-purine derivative (1.0 equiv), morpholine (2.0 equiv), and paraformaldehyde (1.5 equiv) in dioxane is stirred at 50°C for 6 hours.
Industrial-Scale Considerations
Large-scale synthesis requires optimization for cost and safety:
-
Continuous Flow Reactors : Enhance mixing and heat transfer during alkylation and substitution steps.
-
Catalyst Recycling : Palladium catalysts (if used in coupling steps) are recovered via filtration.
-
Waste Management : Byproducts like HCl and SO2 are neutralized with NaOH scrubbers.
Analytical Characterization
Final product purity is confirmed via:
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 427.1874 (calculated for C22H27N5O3).
-
NMR Spectroscopy : Key signals include δ 3.75 ppm (morpholine CH2), δ 2.90 ppm (3-phenylpropyl CH2), and δ 1.45 ppm (methyl group).
Challenges and Limitations
-
Regioselectivity : Competing alkylation at N1 or N9 positions may occur, necessitating protective groups or directing agents.
-
Morpholine Reactivity : Excess morpholine can lead to over-alkylation; stoichiometry must be tightly controlled.
Q & A
Q. What synthetic strategies are effective for preparing derivatives of 3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)purine-2,6-dione?
- Methodological Answer : The synthesis of purine-dione derivatives often involves nucleophilic substitution at the 8-position of the xanthine scaffold. For example, 8-bromo intermediates can react with morpholine to introduce the morpholin-4-yl group. Functionalization at the 7-position (e.g., 3-phenylpropyl) is typically achieved via alkylation under basic conditions. Spectral confirmation (NMR, FTIR, mass spectrometry) is critical to verify regioselectivity and purity . For instance, FTIR peaks at 1697–1656 cm⁻¹ confirm carbonyl stretching in the purine-dione core, while aliphatic C-H stretches appear at 2968–2852 cm⁻¹ .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-spectral approach is recommended:
- ¹H/¹³C NMR : Assign protons and carbons to confirm substituent positions (e.g., morpholino group at C8, phenylpropyl at C7).
- FTIR : Key peaks include C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3344 cm⁻¹ for secondary amines) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. For example, fragment ions at m/z = 169 or 149 may correspond to cleavages in the phenylpropyl chain .
Advanced Research Questions
Q. How can spectral data contradictions arise during structural confirmation, and how should they be resolved?
- Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR splitting or missing FTIR peaks) often stem from impurities, stereochemical ambiguities, or dynamic effects (e.g., tautomerism). To resolve these:
- Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations.
- Compare experimental FTIR data with computational predictions (e.g., via ChemAxon tools) to identify anomalies .
- Use X-ray crystallography if crystalline derivatives are obtainable, as seen in related purine-dione studies .
Q. What catalytic strategies are viable for optimizing the synthesis of morpholino-substituted purine-diones?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce nitrogen-based substituents like morpholine. Reductive cyclization using formic acid derivatives as CO surrogates may also streamline steps requiring carbonyl retention . For example, Pd-catalyzed protocols have been applied to nitroarene intermediates in analogous heterocyclic systems .
Q. How do substituent variations at C7 and C8 influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- C7 Alkyl/Aryl Groups : Bulky substituents (e.g., 3-phenylpropyl) enhance lipophilicity, potentially improving membrane permeability. Compare with pyrimidin-2-ylsulfanylpropyl analogs, which show altered solubility profiles .
- C8 Morpholino Group : The morpholine ring contributes to hydrogen-bonding capacity and metabolic stability. Replacements with thiophene or pyrimidine groups (as in related compounds) may modulate target affinity .
- Experimental Design : Use computational tools (e.g., Chemicalize.org ) to predict logP, pKa, and drug-likeness parameters before synthesizing derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies between predicted and observed bioactivity in purine-dione derivatives?
- Methodological Answer : If virtual screening (e.g., docking studies) predicts activity not observed in vitro:
Re-evaluate synthesis purity (HPLC, TLC) to rule out impurities.
Assess cellular uptake (e.g., via LC-MS quantification in cell lysates).
Test for off-target effects using broad-panel kinase assays or proteome profiling.
For example, the Aryl Halide Chemistry Informer Library includes structurally diverse compounds to benchmark reactivity and biological performance, aiding in method optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
